molecular formula C9H8BrClO2 B1424934 Methyl 2-(bromomethyl)-5-chlorobenzoate CAS No. 668262-52-0

Methyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No.: B1424934
CAS No.: 668262-52-0
M. Wt: 263.51 g/mol
InChI Key: PVGXSSGKABOXTL-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex . In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.

Molecular Mechanism

Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGXSSGKABOXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679968
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668262-52-0
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-methylbenzoate (3.13 g, 17.0 mmol), N-bromosuccinimide (3.17 g, 17.8 mmol), benzoyl peroxide (0.41 g, 1.70 mmol), and carbon tetrachloride (80 mL) was stirred at 80° C. for 16 h. After cooling to room temperature, the mixture was diluted with dichloromethane (200 mL) and washed with saturated sodium hydrogen carbonate aqueous (150 mL), and brine (150 mL). The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flush column chromatography on silica gel eluting with hexane/ethyl acetate (60:1) to afford 1.13 g (25%) of the title compounds as colorless oil: 1H-NMR (CDCl3) δ 7.96 (1H, d, J=2.2 Hz), 7.46–7.40 (2H, m), 4.92 (2H, s), 3.96 (3H, s).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(bromomethyl)-5-chlorobenzoate
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